3-Butenamide, N,N-dimethyl-4-phenyl-, (3E)-
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Overview
Description
3-Butenamide, N,N-dimethyl-4-phenyl-, (3E)- is an organic compound with the molecular formula C12H15NO It is a derivative of butenamide, characterized by the presence of a phenyl group and dimethyl substitution on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenamide, N,N-dimethyl-4-phenyl-, (3E)- typically involves the reaction of 4-phenyl-3-buten-2-one with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of 3-Butenamide, N,N-dimethyl-4-phenyl-, (3E)- may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Butenamide, N,N-dimethyl-4-phenyl-, (3E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The phenyl group or the dimethylamine moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-substituted oxides, while reduction can produce dimethylamine derivatives.
Scientific Research Applications
3-Butenamide, N,N-dimethyl-4-phenyl-, (3E)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be utilized in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which 3-Butenamide, N,N-dimethyl-4-phenyl-, (3E)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-3-butenamide: Similar in structure but lacks the dimethyl substitution on the nitrogen atom.
But-2-enamide, N,N-dimethyl-: Similar in structure but lacks the phenyl group.
Uniqueness
3-Butenamide, N,N-dimethyl-4-phenyl-, (3E)- is unique due to the combination of the phenyl group and dimethylamine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(E)-N,N-dimethyl-4-phenylbut-3-enamide |
InChI |
InChI=1S/C12H15NO/c1-13(2)12(14)10-6-9-11-7-4-3-5-8-11/h3-9H,10H2,1-2H3/b9-6+ |
InChI Key |
HWGRSAKMHASXJK-RMKNXTFCSA-N |
Isomeric SMILES |
CN(C)C(=O)C/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CN(C)C(=O)CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
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